molecular formula C12H15NO B8805552 1-P-Tolyl-piperidin-2-one

1-P-Tolyl-piperidin-2-one

Cat. No. B8805552
M. Wt: 189.25 g/mol
InChI Key: CFGKQMDTYPWENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05036075

Procedure details

1-Benzyl-4-hydroxy-4-(4-methylphenyl)piperidine may be prepared in the following manner: several drops of p-bromotoluene and a crystal of iodine are added to magnesium turnings (1.7 g) in diethyl ether (25 cc), under a current of argon. The mixture in heated to boiling, then a solution of p-bromotoluene (12.1 g) in diethyl ether (70 cc) is poured in in such a manner as to maintain the reflux. The reaction medium is stirred for 30 minutes at the boiling point of the solvent, then cooled to a temperature of about 20° C. A solution of 1-benzylpiperidone (6.7 g) in diethyl ether (60 cc) is added, and stirring is maintained for 15 hours at the same temperature. A saturated solution of ammonium chloride (150 cc) is added to the mixture; the aqueous phase is decanted and the organic phase is extracted with diethyl ether (2×150 cc), dried over anhydrous magnesium sulphate, filtered and concentrated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). The residue obtained is purified by flash-chromatography on a silica column, under a current of argon at medium pressure (0.5-1.5 bar) with a mixture of dichloromethane and methanol (95-5 vol) as eluant. 1-Benzyl-4-hydroxy-4- ((4-methylphenyl)piperidone (5 g) is obtained in the form of an oil, which is used in the crude state in the subsequent syntheses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.7 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N1CCC(O)(C2C=CC(C)=CC=2)CC1)C1C=CC=CC=1.II.[Mg].Br[C:26]1[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][CH:27]=1.C([N:40]1[CH2:45][CH2:44][CH2:43][CH2:42][C:41]1=[O:46])C1C=CC=CC=1.[Cl-].[NH4+]>BrC1C=CC(C)=CC=1.C(OCC)C>[CH3:32][C:29]1[CH:30]=[CH:31][C:26]([N:40]2[CH2:45][CH2:44][CH2:43][CH2:42][C:41]2=[O:46])=[CH:27][CH:28]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C1=CC=C(C=C1)C)O
Step Two
Name
Quantity
12.1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
6.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCCC1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
1.7 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrC1=CC=C(C=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction medium is stirred for 30 minutes at the boiling point of the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture in heated
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reflux
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 15 hours at the same temperature
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the aqueous phase is decanted
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted with diethyl ether (2×150 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa)
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by flash-chromatography on a silica column
ADDITION
Type
ADDITION
Details
under a current of argon at medium pressure (0.5-1.5 bar) with a mixture of dichloromethane and methanol (95-5 vol) as eluant

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)N1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.